2-(Quinolin-7-YL)acetic acid
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Description
2-(Quinolin-7-YL)acetic acid is a quinoline compound with the molecular formula C11H9NO2 . It is a type of heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, including 2-(Quinolin-7-YL)acetic acid, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 2-(Quinolin-7-YL)acetic acid can be found in databases like PubChem .Chemical Reactions Analysis
Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives involves various reactions, including transition metal-catalyzed reactions and green reaction protocols .Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development due to their wide range of biological and pharmacological activities . Therefore, future research could focus on the development of new methods and synthetic approaches towards quinoline compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
properties
IUPAC Name |
2-quinolin-7-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYJNMLEZCCHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595512 |
Source
|
Record name | (Quinolin-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-7-YL)acetic acid | |
CAS RN |
152149-07-0 |
Source
|
Record name | (Quinolin-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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